
Methyl 4-deoxy-4-fluoro-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-deoxy-4-fluoro-D-galactopyranoside: is a synthetic carbohydrate derivative with the molecular formula C7H13FO5 and a molecular weight of 196.17 g/mol . This compound is a fluorinated analog of D-galactose, where the hydroxyl group at the fourth carbon is replaced by a fluorine atom. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-deoxy-4-fluoro-D-galactopyranoside typically involves the fluorination of a suitable galactose derivative. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate compounds. The general steps are as follows:
Protection of Hydroxyl Groups: The hydroxyl groups of D-galactose are protected using acetal or silyl protecting groups.
Fluorination: The protected galactose derivative is treated with DAST to introduce the fluorine atom at the fourth carbon.
Deprotection: The protecting groups are removed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-deoxy-4-fluoro-D-galactopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxyl groups.
Glycosylation: It can participate in glycosylation reactions to form glycosidic bonds with other sugars or molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like or are used.
Reduction: Reducing agents such as or are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields an azido derivative, while oxidation with PCC results in the formation of an aldehyde or ketone.
Scientific Research Applications
Methyl 4-deoxy-4-fluoro-D-galactopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is employed in studies of carbohydrate metabolism and enzyme specificity.
Medicine: It serves as a probe in imaging studies and as a potential therapeutic agent in drug development.
Industry: The compound is used in the production of fluorinated sugars and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-deoxy-4-fluoro-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The fluorine atom at the fourth carbon alters the compound’s electronic properties, affecting its binding affinity and reactivity. This modification can inhibit or enhance the activity of enzymes, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Methyl 4-deoxy-4-fluoro-D-galactopyranoside can be compared with other fluorinated sugar analogs, such as:
- Methyl 4-deoxy-4-fluoro-D-glucopyranoside
- Methyl 4-deoxy-4-fluoro-D-mannopyranoside
- Methyl 4-deoxy-4-fluoro-D-xylopyranoside
These compounds share similar structural features but differ in the configuration of the hydroxyl groups and the position of the fluorine atom. The unique arrangement in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific applications.
Properties
CAS No. |
51385-54-7 |
|---|---|
Molecular Formula |
C7H13FO5 |
Molecular Weight |
196.17 g/mol |
IUPAC Name |
(2R,3R,4R,5R,6R)-5-fluoro-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol |
InChI |
InChI=1S/C7H13FO5/c1-12-7-6(11)5(10)4(8)3(2-9)13-7/h3-7,9-11H,2H2,1H3/t3-,4+,5+,6-,7-/m1/s1 |
InChI Key |
PGYKOSXDWWGTOB-VOQCIKJUSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)F)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)CO)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane](/img/structure/B15289533.png)


![(5R,6S)-6-(1-hydroxyethyl)-3-[2-[methanimidoyl(methyl)amino]ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15289557.png)

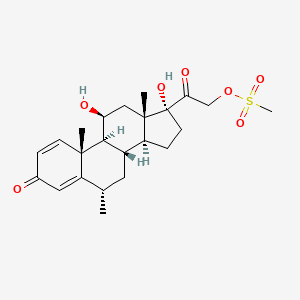
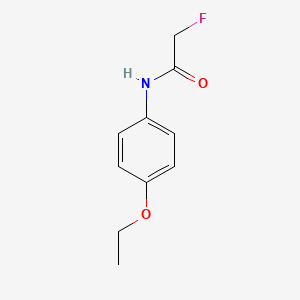
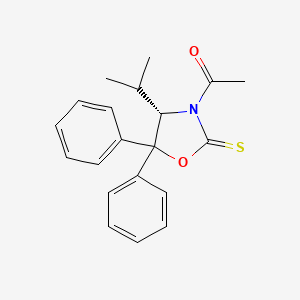
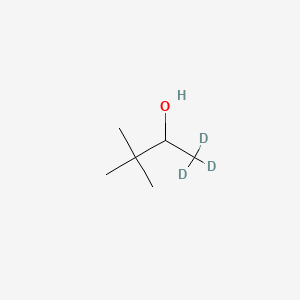
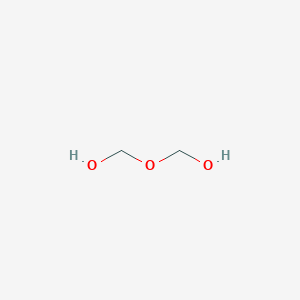
![[(2R,3S,4S,5S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B15289604.png)
![4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate](/img/structure/B15289605.png)
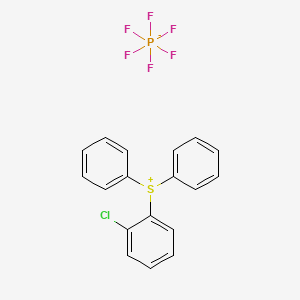
![4-[(4,7,7-Trimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene)methyl]benzoic Acid](/img/structure/B15289615.png)
